Ehtmbhq
Description
Ehtmbhq (CAS: 77502-64-8) is a complex organic compound with the molecular formula C₁₉H₂₅NO and a molecular weight of 283.41 g/mol . Its IUPAC name is 5,7-Ethano-5H-naphth[2,1-b]azepin-9-ol,1,4,5a,6,7,11b-hexahydro-2,6,7-trimethyl-, (5a,5ab,6b,7a,11bb)-, indicating a fused bicyclic structure incorporating an azepine ring system and an ethano bridge. Key physicochemical properties include:
Properties
CAS No. |
77502-64-8 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(1S,9S,16S,17R)-1,7,16-trimethyl-4-azatetracyclo[7.6.2.04,17.010,15]heptadeca-6,10(15),11,13-tetraen-13-ol |
InChI |
InChI=1S/C19H25NO/c1-12-6-8-20-9-7-19(3)13(2)18(20)16(10-12)15-5-4-14(21)11-17(15)19/h4-6,11,13,16,18,21H,7-10H2,1-3H3/t13-,16+,18-,19+/m1/s1 |
InChI Key |
YMYFLJGPESRVIG-HQJJXPTPSA-N |
SMILES |
CC1C2C3CC(=CCN2CCC1(C4=C3C=CC(=C4)O)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]3CC(=CCN2CC[C@@]1(C4=C3C=CC(=C4)O)C)C |
Canonical SMILES |
CC1C2C3CC(=CCN2CCC1(C4=C3C=CC(=C4)O)C)C |
Synonyms |
5,7-ethano-4,5,5a,6,7,11b-hexahydro-2,6,7-trimethyl-1H-benzo(g)homoquinolin-9-ol EHTMBHQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Ehtmbhq’s properties, two structurally analogous compounds are analyzed:
Compound A : 5,7-Ethano-5H-naphth[2,1-b]azepin-9-one,1,4,5a,6,7,11b-hexahydro-2,6,7-trimethyl-
- Key differences: Functional group: The hydroxyl (-OH) group in this compound is replaced by a ketone (=O) in Compound A. Hydrogen bonding: Reduced hydrogen bond donor count (0 vs. 1) and increased TPSA (26.7 Ų vs. 23.5 Ų) due to ketone polarity. LogP: Higher lipophilicity (XlogP3 ≈ 4.1) compared to this compound, attributed to the absence of a polar hydroxyl group.
Compound B : 5,7-Ethano-5H-naphth[2,1-b]azepin-9-ol,1,4,5a,6,7,11b-hexahydro-2,6-dimethyl-
- Key differences: Methyl substitution: Lacks one methyl group at position 7 compared to this compound. Stereochemical complexity: Reduced stereocenters (3 vs. Molecular weight: 269.38 g/mol (vs. 283.41 g/mol), impacting pharmacokinetic properties like diffusion rates .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₅NO | C₁₉H₂₃NO | C₁₈H₂₃NO |
| Molecular Weight (g/mol) | 283.41 | 281.39 | 269.38 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| XlogP3 | 3.6 | 4.1 | 3.4 |
| Stereocenters | 4 | 4 | 3 |
| TPSA (Ų) | 23.5 | 26.7 | 23.5 |
Comparison with Functionally Similar Compounds
Compound C : Tetrahydroquinoline derivatives
- Functional similarity : Both contain nitrogen-containing bicyclic frameworks, often associated with kinase inhibition or antimicrobial activity.
- Structural contrast: Tetrahydroquinolines lack the ethano bridge and exhibit simpler stereochemistry, reducing synthetic complexity .
Compound D : Benzazepine-based catalysts
- Functional similarity : Azepine rings are common in transition metal ligands for catalysis.
Table 2: Functional Comparison
| Property | This compound | Tetrahydroquinoline | Benzazepine Catalyst |
|---|---|---|---|
| Primary Application | Undefined (hypothetical pharma) | Kinase inhibition | Transition metal ligands |
| Rigidity | High (ethano bridge) | Moderate | Low |
| Synthetic Complexity | High (4 stereocenters) | Moderate | Low |
| Bioavailability | Moderate (LogP 3.6) | Variable (LogP 2.5–4.0) | Not applicable |
Research Findings and Implications
- Structural uniqueness: this compound’s ethano bridge and stereochemical profile distinguish it from simpler azepine or quinoline derivatives, suggesting tailored applications in enantioselective synthesis or targeted drug design .
- Limitations : Current literature lacks explicit data on this compound’s biological activity or catalytic performance, necessitating further experimental validation.
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